molecular formula C20H14FN3O2S B2577111 2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-66-2

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2577111
CAS No.: 898453-66-2
M. Wt: 379.41
InChI Key: YRVVCPOZLHKPQK-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. This compound is characterized by its complex structure, which includes an indolizine core, a thiophene ring, and a fluorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium and is conducted under inert atmosphere conditions.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the intermediate compound.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated, such as inhibition of a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-amino-N-(4-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for research.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVVCPOZLHKPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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